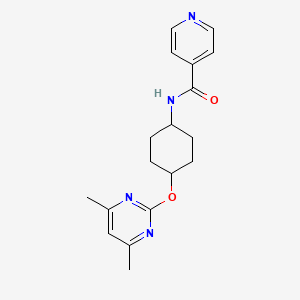

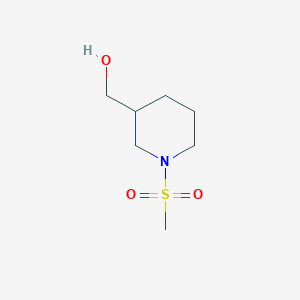

![molecular formula C19H20ClN3 B2751864 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole CAS No. 887218-41-9](/img/structure/B2751864.png)

2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole” were not found, there are general methods for synthesizing imidazole derivatives. For instance, imidazole can be synthesized from glyoxal, formaldehyde, and ammonia . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzimidazole derivatives, including structures similar to 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole, have been studied for their corrosion inhibitory effects. These compounds, such as PMBP, MBP, and PzMBP, show significant inhibition efficiency in protecting N80 steel in acidic environments. Techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were employed in these studies. Additionally, the use of Fourier transform infrared (FTIR) and UV-visible spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM) provided evidence of iron/inhibitor interactions, highlighting their potential in corrosion protection applications (Yadav et al., 2016).

Antimicrobial Activity

Benzimidazole derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, imidazole/benzotriazole analogues substituted piperidin-4-one derivatives exhibited significant in vitro antibacterial and antifungal activities against pathogenic microbial strains. This indicates the potential use of these compounds in the development of new antimicrobial agents (Ramachandran et al., 2011).

Antitubercular Agents

Certain derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one have been synthesized and characterized for their potential as antitubercular agents. These compounds, following molecular docking and screening processes, have shown promising antitubercular activity, indicating their applicability in addressing tuberculosis (Raju, Sasidhar, & Vidyadhara, 2020).

Drug Discovery and Development

Benzimidazole derivatives have played a significant role in drug discovery and development. For example, a compound structurally related to 2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole, identified as K-604, has been explored as a potent inhibitor with potential applications in treating diseases involving overexpression of certain enzymes. This underscores the importance of benzimidazole derivatives in the pharmaceutical industry (Shibuya et al., 2018).

Wirkmechanismus

Target of Action

The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation and the subsequent release of IL-1β in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound may act as an inhibitor of NLRP3-dependent pyroptosis .

Biochemical Pathways

The NLRP3 inflammasome is part of the NOD-like receptor (NLR) family of PRRs. It is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 . By inhibiting the NLRP3 inflammasome, the compound can potentially affect the pathways related to inflammation and cell death.

Result of Action

The inhibition of the NLRP3 inflammasome and the subsequent reduction in IL-1β release suggest that the compound could have anti-inflammatory effects . This could potentially lead to a decrease in inflammation and cell death in the context of diseases where the NLRP3 inflammasome plays a role.

Eigenschaften

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3/c20-16-8-2-1-6-14(16)12-23-11-5-7-15(13-23)19-21-17-9-3-4-10-18(17)22-19/h1-4,6,8-10,15H,5,7,11-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCOSZWKFZCOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

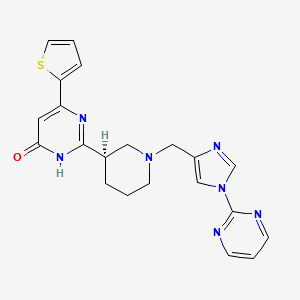

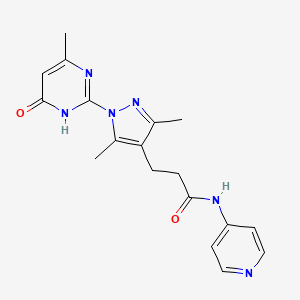

![9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2751784.png)

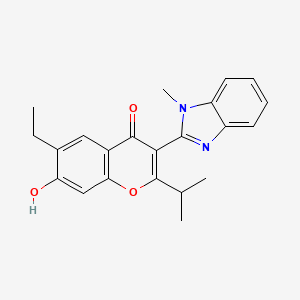

![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)

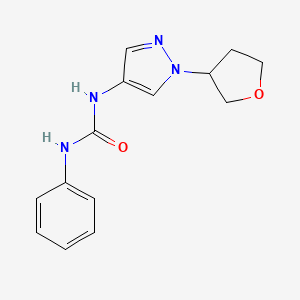

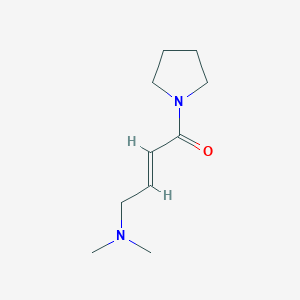

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2751794.png)

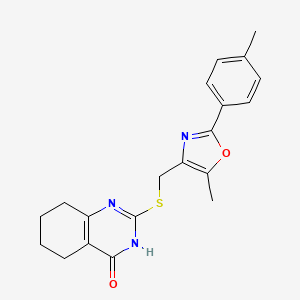

![1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-](/img/structure/B2751795.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2751801.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)